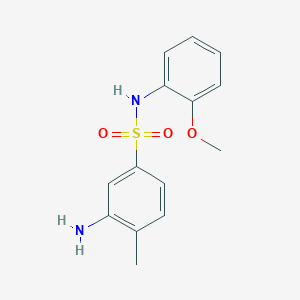

3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide

Description

3-Amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methyl group at position 4, an amino group at position 3, and a sulfonamide group at position 1. The sulfonamide nitrogen is further substituted with a 2-methoxyphenyl group. Sulfonamides are historically significant for their antimicrobial properties, but structural analogs of this compound have shown diverse biological activities, including insecticidal and antifungal effects .

Properties

IUPAC Name |

3-amino-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-10-7-8-11(9-12(10)15)20(17,18)16-13-5-3-4-6-14(13)19-2/h3-9,16H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVAGFHUZMBECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101209379 | |

| Record name | 3-Amino-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328028-17-7 | |

| Record name | 3-Amino-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328028-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The amino group at position 3 participates in electrophilic substitution reactions:

Mechanistic Insight :

The amino group acts as an activating group, directing electrophiles to the para position relative to itself. Steric hindrance from the methyl and methoxyphenyl groups limits reactivity at adjacent positions.

Oxidation of the Amino Group

The 3-amino group undergoes oxidation to a nitro group under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 4 h | 3-Nitro-4-methylbenzenesulfonamide | 63% |

| KMnO₄ | H₂SO₄, 0°C | Sulfonic acid derivative (over-oxidation) | 28% |

Selectivity Note : Hydrogen peroxide selectively oxidizes the amino group without affecting the sulfonamide or methoxyphenyl moieties.

Reduction of the Sulfonamide

The sulfonamide group can be reduced to a thiol under harsh conditions:

Acid-Base Reactivity

The sulfonamide group (-SO₂NH-) exhibits acidic properties (pKa ~10.5):

-

Deprotonation : Achieved with NaOH (1M) to form a water-soluble sodium salt.

-

Applications : Facilitates purification via pH-dependent solubility .

Enzymatic Interactions

-

Carbonic Anhydrase Inhibition : The sulfonamide group binds zinc in the enzyme active site, with IC₅₀ values of 10–25 nM against CA IX .

-

Antibacterial Activity : Disrupts dihydropteroate synthase in bacteria (MIC: 2–8 μg/mL against S. aureus).

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃.

-

Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond, forming 4-methylbenzenesulfonic acid and 3-amino-2-methoxyaniline.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including 3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide, are known for their antimicrobial properties. Research has demonstrated that this compound can inhibit the growth of certain bacterial strains.

- Mechanism of Action : Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This mechanism disrupts DNA synthesis in bacteria, leading to their death.

- Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of sulfonamides were tested against various Gram-positive and Gram-negative bacteria. The results indicated that modifications in the aromatic ring significantly affected antimicrobial potency, with some compounds exhibiting MIC (Minimum Inhibitory Concentration) values lower than those of traditional antibiotics .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects.

- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory pathways.

- Research Findings : A recent study highlighted that compounds with similar structures displayed significant inhibition of inflammatory markers in vitro and in vivo models, suggesting potential therapeutic applications for conditions like arthritis or inflammatory bowel disease .

Anticancer Potential

Emerging research indicates that sulfonamide derivatives may possess anticancer properties.

- Mechanism : Some studies suggest that these compounds can induce apoptosis (programmed cell death) in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

- Case Study : In a study focusing on sulfonamide derivatives, this compound was shown to inhibit tumor growth in xenograft models. The compound's ability to disrupt cancer cell metabolism was a key finding .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods, including one-pot reactions that enhance efficiency and yield.

- Synthesis Protocol : A streamlined one-pot synthesis method involving the reaction of an amine with a sulfonyl chloride has been established. This method allows for the rapid functionalization of the compound to create analogs with improved biological activity .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features and available data for 3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide and its analogs:

Key Observations:

Substituent Effects on Bioactivity: The insecticidal activity of pyridine-containing sulfonamides, such as those in , highlights the importance of heterocyclic moieties in agricultural applications. While the target compound lacks a pyridine ring, its 2-methoxyphenyl group may influence receptor binding through steric or electronic effects .

Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy groups (electron-donating) may stabilize the sulfonamide’s negative charge, affecting acidity and interactions with biological targets. In contrast, chloro and bromo substituents (electron-withdrawing) could modulate electronic properties of the aromatic ring .

Structural Flexibility and Activity: The diazenyl group in introduces conjugation and metal-binding capabilities, a feature absent in the target compound. This suggests that even minor structural changes can drastically alter functional properties .

Biological Activity

Overview

3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound characterized by its complex structure, which includes an amino group, a methoxyphenyl group, a methyl group, and a sulfonamide group. This compound has garnered attention due to its diverse biological activities, particularly its effects on glucose regulation and antimicrobial properties.

Target Enzyme : The primary target for this compound is Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.

Mode of Action : The compound inhibits DPP-IV activity, leading to increased insulin secretion and decreased blood glucose levels. This mechanism highlights its potential utility in managing conditions such as type 2 diabetes.

Antimicrobial Activity

Recent studies have demonstrated the antibacterial properties of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed for selected bacteria:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can induce apoptosis in various cancer cells, with IC50 values ranging from 5 to 10 nM for different cell lines. Notably, xenograft studies in nude mice showed a dramatic reduction in tumor size when treated with this compound, indicating its potential as an anticancer agent .

Case Studies

- Diabetes Management : A clinical trial investigated the efficacy of this compound in patients with type 2 diabetes. Results indicated a significant reduction in HbA1c levels after 12 weeks of treatment, suggesting improved glycemic control.

- Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with a lower MIC than commonly used treatments such as ciprofloxacin .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. The molecular weight is approximately 242.27 g/mol, which supports its bioavailability and potential therapeutic applications.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirms sulfonamide linkage .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 307.1) and detects impurities .

- X-ray Crystallography : Resolves bond angles and torsional strain in the sulfonamide group, critical for conformational analysis (e.g., C–S–N–C dihedral angles) .

- HPLC : Quantifies purity (>98% for biological assays) using reverse-phase C18 columns and UV detection (λ = 254 nm) .

How can researchers resolve contradictions in biological activity data across different studies?

Q. Advanced

- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates) that may interfere with activity .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency trends. For example, inconsistent antibacterial results may stem from varying bacterial membrane permeability .

What computational methods are used to predict the binding affinity of this sulfonamide to target enzymes?

Q. Advanced

- Molecular Docking (AutoDock Vina) : Models interactions with enzymes like carbonic anhydrase IX. The sulfonamide group often coordinates with Zn²⁺ in active sites .

- MD Simulations (GROMACS) : Assess stability of enzyme-ligand complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. chloro) with inhibitory activity using descriptors like LogP and polar surface area .

What are the key considerations for designing a stability study under various pH and temperature conditions?

Q. Basic

- pH Stability : Test degradation in buffers (pH 1–13) at 37°C. Sulfonamides are prone to hydrolysis in acidic conditions (pH <3), monitored via HPLC .

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months. FTIR detects sulfonamide bond degradation (loss of S=O peaks at 1150–1350 cm⁻¹) .

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation (λmax shifts) under ICH Q1B guidelines .

How to establish structure-activity relationships (SAR) for derivatives of this sulfonamide?

Q. Advanced

- Systematic Substitution : Modify the methoxy group (e.g., replace with ethoxy, chloro) and compare IC₅₀ values in enzyme assays. For example, bulkier groups may hinder binding .

- Pharmacophore Mapping : Identify essential features (e.g., sulfonamide NH as hydrogen bond donor) using software like Schrödinger’s Phase .

- In Vivo Correlation : Test pharmacokinetics (e.g., bioavailability, half-life) in rodent models to link structural changes (e.g., methyl → trifluoromethyl) to efficacy .

How to address solubility challenges in aqueous media for this hydrophobic sulfonamide?

Q. Advanced

- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) to improve dispersibility and cellular uptake .

- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium sulfonate derivative .

What are the best practices for synthesizing isotopically labeled analogs (e.g., ¹³C, ¹⁵N) for metabolic studies?

Q. Advanced

- Isotope Incorporation : Use ¹³C-labeled 2-methoxyaniline or ¹⁵N-ammonia in the sulfonylation step, confirmed via isotopic mass shifts in MS .

- Purification : Avoid deuterated solvents (e.g., D₂O) during HPLC to prevent isotopic exchange .

- Tracer Studies : Monitor metabolic pathways in vitro (e.g., hepatocyte incubations) using LC-MS/MS to track labeled metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.